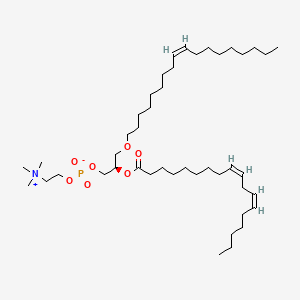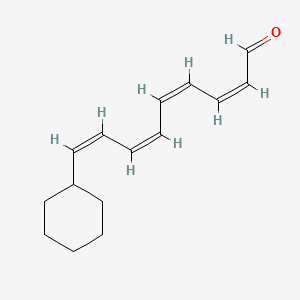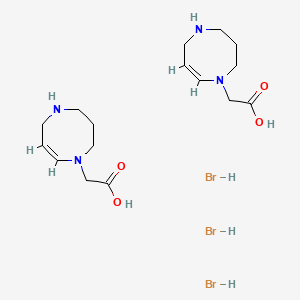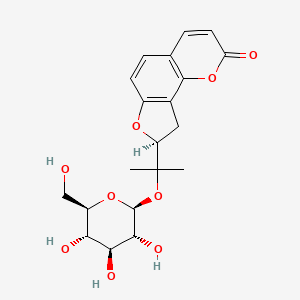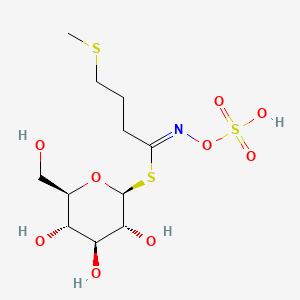
3-Methylthiopropyl glucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoiberverin is an thia-alkylglucosinolic acid that is propylglucosinolic acid in which a hydrogen attached to the terminal carbon of the propyl group has been replaced by a methylsulfanediyl group. It is a thia-alkylglucosinolic acid and an organic sulfide. It derives from a propylglucosinolic acid. It is a conjugate acid of a glucoiberverin(1-).
Aplicaciones Científicas De Investigación
Genetics and Plant Biochemistry
- 3-Methylthiopropyl glucosinolate plays a role in the genetic manipulation of glucosinolates in Brassica, impacting flavor, nutrition, and plant-insect interactions. It is converted sequentially into 3-methylsulphinylpropyl and then to 2-propenyl glucosinolate, influenced by dominant alleles at specific loci, with implications for breeding and agriculture (Giamoustaris & Mithen, 1996).
Enzymatic Mechanisms in Plant Metabolism
- A study on sinigrin biosynthesis, a glucosinolate, highlights the importance of 3-methylthiopropyl glucosinolate in plant health and insect defense. The enzymatic mechanism involving sulfotransferase (SOT) and its role in the conversion of 3-methylthiopropyl ds-GL to 3-methylthiopropyl GL provides insights for further research in glucosinolate biosynthesis (Guo & Liu, 2022).
Glucosinolate Biosynthesis and Evolution
- Research into the biosynthesis and evolution of glucosinolates, including 3-methylthiopropyl glucosinolate, reveals the complexity and diversity of these compounds. This knowledge is crucial for their application in agriculture and medicine (Halkier & Gershenzon, 2006).
Role in Plant Defense Mechanisms
- The study of glucosinolates, including 3-methylthiopropyl glucosinolate, sheds light on their role in plant defense against herbivores and pathogens. Understanding these mechanisms can inform agricultural practices and pest management strategies (Benderoth et al., 2006).
Health and Therapeutic Potential
- Investigations into glucosinolates and their hydrolysis products, including those derived from 3-methylthiopropyl glucosinolate, have implications for human health. Their potential as cancer-preventive agents and therapeutic compounds is a significant area of research (Narbad & Rossiter, 2018).
Impacts on Insect Metabolism
- The role of glucosinolate-derived isothiocyanates, potentially including those from 3-methylthiopropyl glucosinolate, in affecting insect metabolism, illustrates their importance in ecological interactions and pest control (Jeschke et al., 2016).
Propiedades
Fórmula molecular |
C11H21NO9S3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfanyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
ZCZCVJVUJGULMO-IIPHORNXSA-N |
SMILES isomérico |
CSCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

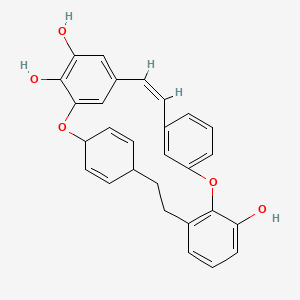




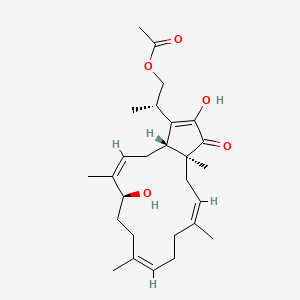
![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)
